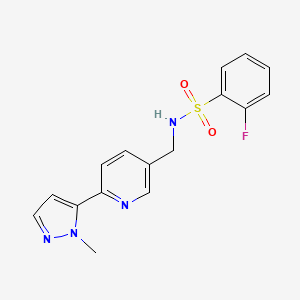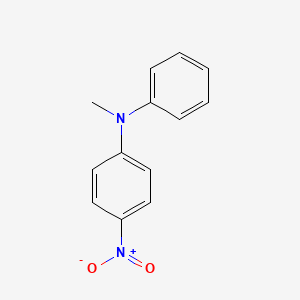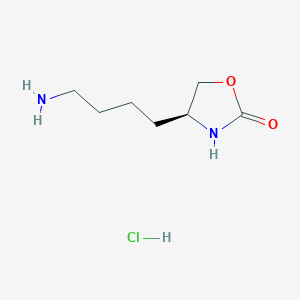
2-fluoro-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a pyrazole-bearing compound . Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Synthesis Analysis
Some hydrazine-coupled pyrazoles, which include this compound, were successfully synthesized, and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of this compound was verified using elemental microanalysis, FTIR, and 1H NMR techniques .Chemical Reactions Analysis
The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 799.1±60.0 °C, a density of 1.40±0.1 g/cm3, and solubility in DMSO of ≥ 100 mg/mL (187.41 mM). It is insoluble in water .Scientific Research Applications
Fluorometric Sensing
A study by Bozkurt and Gul (2018) explored the use of a pyrazoline derivative, closely related to the compound , for metal ion selectivity based on fluorometric detection. This research demonstrates the potential application of such compounds in the selective detection of metal ions, particularly Hg2+, through a fluorometric “turn-off” sensor mechanism. The compound showed a significant decrease in fluorescence intensity in the presence of Hg2+, indicating its usefulness in detecting this specific metal ion without interference from other ions (Bozkurt & Gul, 2018).
Biological Evaluation for Peripheral Benzodiazepine Receptor Study
Fookes et al. (2008) synthesized and evaluated fluoropyrazolesulfonylurea and thiourea derivatives, similar in structure to the compound , for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs). These compounds, radiolabeled with [18F], were studied for their potential in imaging PBR expression in neurodegenerative disorders, suggesting a significant role of such compounds in medical diagnostics (Fookes et al., 2008).
COX-2 Inhibitory Activities
Pal et al. (2003) studied 1,5-diarylpyrazoles with a substituted benzenesulfonamide moiety, which is structurally related to the compound in focus. Their research found that fluorine substitution on the benzenesulfonamide moiety, along with an electron-donating group, showed selectivity and potency for COX-2 inhibition. This indicates the potential use of such compounds in developing new anti-inflammatory drugs (Pal et al., 2003).
Anticancer Activity
Research by Ghorab et al. (2014) on 4-(substituted)-N-(guanidinyl)benzenesulfonamides, which share a structural similarity with the compound of interest, demonstrated promising anticancer activity against human tumor breast cell lines. This study highlights the potential of such compounds in anticancer drug development, particularly for breast cancer treatment (Ghorab, El-Gazzar, & Alsaid, 2014).
Antidiabetic Agents
Faidallah et al. (2016) investigated fluorinated pyrazoles and benzenesulfonylurea derivatives as hypoglycemic agents. Their study on the antidiabetic potential of these compounds suggests their relevance in the development of new treatments for diabetes (Faidallah, Al-Mohammadi, Alamry, & Khan, 2016).
Antimicrobial Activity
Chandak et al. (2013) synthesized and evaluated pyrazolo[3,4-b]pyridines bearing a benzenesulfonamide moiety for their antibacterial and antifungal activities. The compounds exhibited significant antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Chandak, Kumar, Kumar, Sharma, Aneja, & Sharma, 2013).
properties
IUPAC Name |
2-fluoro-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2S/c1-21-15(8-9-19-21)14-7-6-12(10-18-14)11-20-24(22,23)16-5-3-2-4-13(16)17/h2-10,20H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFELGEFLOLQKSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNS(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxymethyl]furan-2-carboxylate](/img/structure/B2998237.png)
![5-isopropyl-2-phenyl-7-(4-(3-phenylpropanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2998238.png)
![Methyl 2-({2-[(4-fluoroanilino)carbonyl]-3-thienyl}sulfonyl)acetate](/img/structure/B2998239.png)

![[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanamine;hydrochloride](/img/structure/B2998244.png)



![2-(4-chlorophenoxy)-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2998253.png)
![3-Fluorosulfonyloxy-5-[[(3R,4R)-4-methoxyoxan-3-yl]carbamoyl]pyridine](/img/structure/B2998254.png)


![(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B2998259.png)